![molecular formula C121H210N36O34S B612450 (2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid CAS No. 610273-01-3](/img/structure/B612450.png)
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
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Overview
Description
c-JUN peptide comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun. It is a JNK/c-Jun interaction inhibitor that disrupts JNK/c-Jun interaction, up-regulation of p21cip/waf and modulation of inflammatory gene expression. It Specifically induces apoptosis in HeLa tumor cells.
Scientific Research Applications
Protein-Protein Interactions
c-JUN peptide is a part of the activator protein-1 (AP-1) complex, which is involved in numerous cellular activities such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis . It plays a crucial role in protein-protein interactions (PPIs), which execute many fundamental cellular functions .
Transcription Factor
c-JUN acts as a basic leucine zipper (bZIP) transcription factor that binds to DNA and regulates gene transcription . It can act as a homo- or heterodimer .
Signal Integration
c-JUN integrates signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK for tissue development .
Apoptosis Induction
c-JUN peptide disrupts JNK/c-Jun interaction leading to inhibition of serum-induced c-Jun phosphorylation, up-regulation of p21 cip/waf, and modulation of inflammatory gene expression. It specifically induces apoptosis in HeLa tumor cells .
Diagnostic Purposes
Endogenous peptides like c-JUN can be monitored for diagnostic purposes .
Research Tool
c-JUN peptide is used in various research applications such as western blot detection of denatured protein samples, immunohistochemical detection of tissue samples, immunofluorescence detection of cell samples, and ELISA detection of antigenic peptide .
Mechanism of Action
Target of Action
c-JUN peptide, also known by its complex chemical name, is a peptide that comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun . The primary target of c-JUN peptide is the c-Jun protein, a major component of the activator protein-1 (AP-1) complex . This protein complex is involved in numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .
Mode of Action
The c-JUN peptide disrupts the interaction between JNK and c-Jun, leading to the inhibition of serum-induced c-Jun phosphorylation . This disruption results in altered transcriptional activity and target gene expression . The peptide also up-regulates p21 cip/waf and modulates inflammatory gene expression .
Biochemical Pathways
c-Jun is able to crosstalk, amplify, and integrate different signals for tissue development and disease . One example of such a scheme is the autocrine amplification loop, in which signal-induced AP-1 activates the c-Jun gene promoter, while increased c-Jun expression feedbacks to potentiate AP-1 activity . Another example is that c-Jun integrates signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK for embryonic eyelid closure .
Pharmacokinetics
It is known that the peptide is cell-permeable , suggesting that it can be absorbed and distributed within the body
Result of Action
The disruption of JNK/c-Jun interaction by c-JUN peptide leads to various cellular effects. It inhibits serum-induced c-Jun phosphorylation, which can alter the transcriptional activity and expression of target genes . This can result in the up-regulation of p21 cip/waf and modulation of inflammatory gene expression . These changes can affect numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .
Action Environment
The action of c-JUN peptide can be influenced by various environmental factors. For instance, extracellular signals can induce post-translational modifications of c-Jun, resulting in altered transcriptional activity and target gene expression Additionally, the peptide’s action can be affected by the cellular environment, such as the presence of other signaling molecules and the state of the cell
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H210N36O34S/c1-19-65(14)94(128)115(185)149-79(48-62(8)9)106(176)139-71(30-21-24-39-123)100(170)141-73(35-36-89(125)161)102(172)153-86(57-159)112(182)142-74(37-44-192-18)103(173)155-96(68(17)160)117(187)150-80(49-63(10)11)108(178)147-82(51-90(126)162)110(180)144-76(45-59(2)3)104(174)136-67(16)98(168)151-83(53-93(165)166)119(189)157-43-28-34-88(157)114(184)154-95(64(12)13)116(186)133-55-92(164)137-85(56-158)111(181)146-78(47-61(6)7)107(177)143-75(31-22-25-40-124)118(188)156-42-27-33-87(156)113(183)148-81(50-69-54-131-58-134-69)109(179)145-77(46-60(4)5)105(175)140-72(32-26-41-132-121(129)130)99(169)135-66(15)97(167)138-70(29-20-23-38-122)101(171)152-84(120(190)191)52-91(127)163/h54,58-68,70-88,94-96,158-160H,19-53,55-57,122-124,128H2,1-18H3,(H2,125,161)(H2,126,162)(H2,127,163)(H,131,134)(H,133,186)(H,135,169)(H,136,174)(H,137,164)(H,138,167)(H,139,176)(H,140,175)(H,141,170)(H,142,182)(H,143,177)(H,144,180)(H,145,179)(H,146,181)(H,147,178)(H,148,183)(H,149,185)(H,150,187)(H,151,168)(H,152,171)(H,153,172)(H,154,184)(H,155,173)(H,165,166)(H,190,191)(H4,129,130,132)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,94-,95-,96-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPMIXGVMXSNS-CLIBVNCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H210N36O34S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2745.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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